5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID
Overview
Description
5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID is a boronic acid derivative with the molecular formula C9H13BO4S. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
The primary target of the compound (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of a wide variety of complex organic compounds .
Action Environment
The action of (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is influenced by environmental factors. For instance, the compound is recommended to be stored at temperatures below -20°C . Furthermore, the Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
(5-(tert-Butoxycarbonyl)aminomethyl)thiophen-2-yl)boronic acid: Similar structure but contains an aminomethyl group instead of a thiophenyl group.
Thiophene-2-boronic acid pinacol ester: Similar boronic acid derivative but with a pinacol ester group.
Uniqueness
5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID is unique due to its tert-butoxycarbonyl protecting group, which provides stability and facilitates its use in various synthetic applications. This compound’s versatility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool in organic synthesis .
Properties
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDOTUUIDJQFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701209 | |
Record name | [5-(tert-Butoxycarbonyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925921-29-5 | |
Record name | [5-(tert-Butoxycarbonyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.